2,2-Dimethylcyclobutanecarboxylic acid
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Overview
Description
2,2-Dimethylcyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O2. It is a cyclobutane derivative with two methyl groups attached to the second carbon and a carboxylic acid group attached to the first carbon. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclobutanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylcyclobutanone with a suitable reagent to introduce the carboxylic acid group. Another method involves the ozonolysis of verbenone, which leads to the formation of the key synthon 1R,3S-3-acetyl-2,2-dimethylcyclobutanecarboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions under controlled conditions. The specific details of industrial production methods are often proprietary, but they generally involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the two methyl groups present in 2,2-dimethylcyclobutanecarboxylic acid.
2,2-Dimethylcyclopropanecarboxylic acid: Has a similar structure but with a three-membered ring instead of a four-membered ring.
2,2-Dimethylcyclopentanecarboxylic acid: Contains a five-membered ring instead of a four-membered ring.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,2-dimethylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUBYJLFSCGSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42836-66-8 |
Source
|
Record name | 2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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